
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride is a synthetic organic compound that belongs to the hydantoin class. This compound is characterized by the presence of a morpholinomethyl group, a p-ethoxyphenyl group, and a methyl group attached to the hydantoin core. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride typically involves the following steps:
Formation of the Hydantoin Core: The hydantoin core is synthesized by the reaction of an appropriate amino acid with urea under acidic conditions. This reaction forms the hydantoin ring structure.
Introduction of the p-Ethoxyphenyl Group: The p-ethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the hydantoin core with p-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Morpholinomethyl Group: The morpholinomethyl group is added via a Mannich reaction. This involves the reaction of the hydantoin derivative with formaldehyde and morpholine under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the morpholinomethyl group.
Aplicaciones Científicas De Investigación
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in certain cancer cells by activating apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(p-Ethoxyphenyl)-5-methylhydantoin: Lacks the morpholinomethyl group.
3-(Morpholinomethyl)-5-phenylhydantoin: Lacks the p-ethoxy group.
3-(Morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin: Contains a p-methoxy group instead of a p-ethoxy group.
Uniqueness
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of both the morpholinomethyl and p-ethoxyphenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
98402-03-0 |
|---|---|
Fórmula molecular |
C17H24ClN3O4 |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
5-(4-ethoxyphenyl)-5-methyl-3-(morpholin-4-ium-4-ylmethyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-3-24-14-6-4-13(5-7-14)17(2)15(21)20(16(22)18-17)12-19-8-10-23-11-9-19;/h4-7H,3,8-12H2,1-2H3,(H,18,22);1H |
Clave InChI |
VLIAYPBSIKDCQY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)

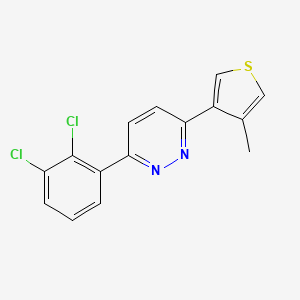
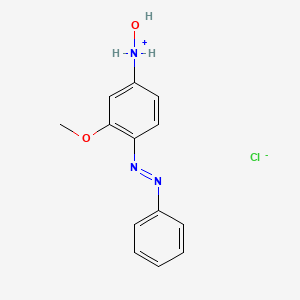
![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
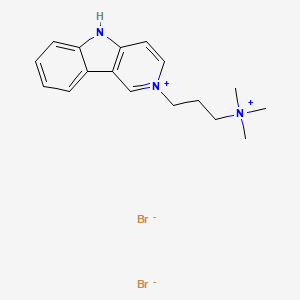
![N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine](/img/structure/B14163424.png)
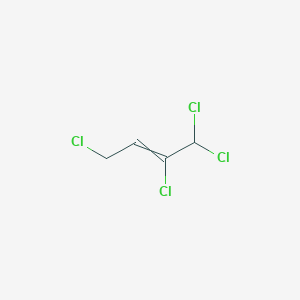
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B14163435.png)
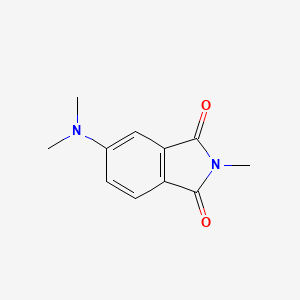
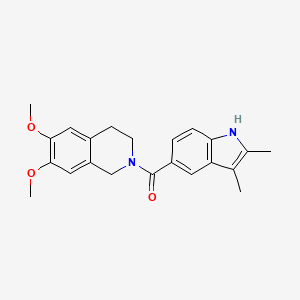
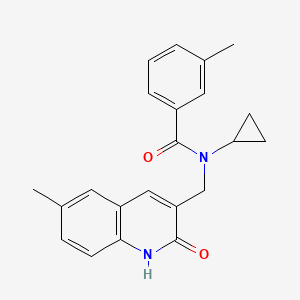
![1-(4-chlorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14163453.png)
![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)
